molecular formula C17H21N5O3 B13900891 3-(3-Methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione

3-(3-Methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione

Cat. No.: B13900891
M. Wt: 343.4 g/mol
InChI Key: ZKNGKHNJNYDCDR-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione is a complex organic compound with a unique structure that combines piperidine, benzimidazole, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(3-Methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzimidazole ring, followed by the introduction of the piperazine and piperidine moieties. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-(3-Methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

3-(3-Methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

3-(3-Methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

3-(3-methyl-2-oxo-4-piperazin-1-ylbenzimidazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C17H21N5O3/c1-20-15-11(21-9-7-18-8-10-21)3-2-4-12(15)22(17(20)25)13-5-6-14(23)19-16(13)24/h2-4,13,18H,5-10H2,1H3,(H,19,23,24)

InChI Key

ZKNGKHNJNYDCDR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N3CCNCC3)N(C1=O)C4CCC(=O)NC4=O

Origin of Product

United States

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